molecular formula C17H14N4O3 B1240755 (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid

(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid

Cat. No. B1240755
M. Wt: 322.32 g/mol
InChI Key: KZEPPMVJOZODEK-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-(4-quinazolinylhydrazinylidene)acetic acid is a member of quinazolines.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Analgesic Activity: Compounds derived from (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have been investigated for their analgesic properties. In particular, studies have shown that certain derivatives demonstrate notable analgesic activity, which could be beneficial in pain management (Alagarsamy et al., 2011); (Osarumwense Peter Osarodion, 2023).
  • Anti-inflammatory Properties: These compounds also exhibit anti-inflammatory activities, making them potential candidates for treating inflammation-related conditions (V. Alagarsamy et al., 2007).

Antimicrobial and Antifungal Potential

  • Antibacterial and Antifungal Activities: Certain metal complexes of (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have shown effectiveness against various microbial strains, indicating their potential as antimicrobial and antifungal agents (M. Hussien et al., 2017).

Antihistaminic and Sedative Effects

  • H1-antihistaminic Activity: Derivatives of this compound have demonstrated significant H1-antihistaminic activity, suggesting their usefulness in allergy treatment. One such compound was found to be more potent than the reference standard chlorpheniramine maleate (V. Alagarsamy et al., 2009).

Anticancer Research

  • Anticancer Properties: There is growing evidence of the anticancer activities of these compounds. Certain derivatives have displayed excellent to moderate anti-proliferative activity against various cancer cell lines (M. Awad et al., 2018); (Yumiko Suzuki et al., 2020).

Anxiolytic and Antidepressant Effects

  • Psychotropic Properties: Research indicates that some derivatives have anxiolytic and antidepressant properties, which could make them viable options for treating certain psychological disorders (Иван Николаевич Тюренков et al., 2013); (I. N. Tyurenkov et al., 2013).

properties

Product Name

(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)15(17(22)23)20-21-16-13-4-2-3-5-14(13)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-15-

InChI Key

KZEPPMVJOZODEK-HKWRFOASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/NC2=NC=NC3=CC=CC=C32)/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC2=NC=NC3=CC=CC=C32)C(=O)O

solubility

48.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
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(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
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(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
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(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
Reactant of Route 6
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid

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